Abz-Gly-OH HCl

Übersicht

Beschreibung

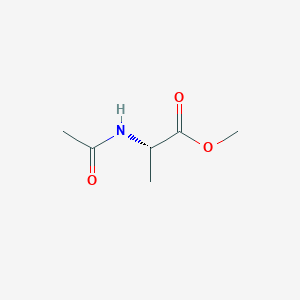

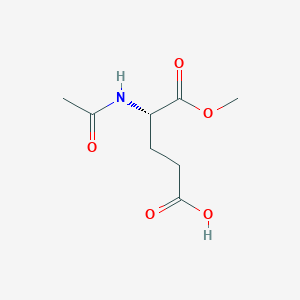

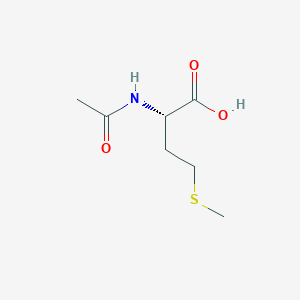

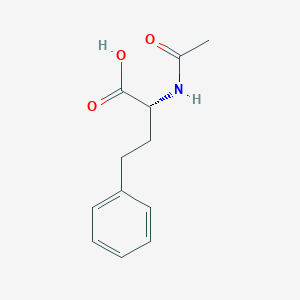

Abz-Gly-OH HCl, also known as 2-Aminobenzoic acid or Anthranilic acid, is a compound with the molecular formula C9H11ClN2O3 . It is used as an intramolecularly quenched fluorescent tripeptide and a fluorogenic substrate of angiotensin-I-converting enzyme and bacterial dipeptidyl carboxypeptidase .

Synthesis Analysis

The synthesis of Abz-Gly-OH HCl involves the use of the autoprocessing site sequence of the protealysin precursor to construct an internally quenched fluorescent peptide substrate . Another method involves the papain-catalyzed chemoenzymatic polymerization of tripeptide ester monomers under moderate conditions in aqueous buffers .Molecular Structure Analysis

The molecular structure of Abz-Gly-OH HCl consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

Abz-Gly-OH HCl is involved in enzymatic reactions. For example, protealysin and thermolysin hydrolyze only the Ser-Val bond of the substrate . The peptide is also used in the study of peptide aggregation .Wissenschaftliche Forschungsanwendungen

Fluorescent Marker for Protease Study : The ortho-aminobenzoic acid (Abz) group, which is part of Abz-Gly-OH HCl, is widely used as a fluorescent marker in peptides that serve as substrates for studying proteolytic enzyme activity. It has been observed that the fluorescence intensity of Abz directly correlates with enzyme activity (Hirata et al., 2004).

Activity-Based Probes for Glycosidases : Abz-Gly-OH HCl is involved in the development of activity-based probes (ABPs), which are important tools in studying the biochemistry of living organisms, especially in the field of glycoside hydrolases (Wu et al., 2019).

Peptidase Specificity Characterization : The compound has been used in the characterization of peptidase specificity in enzymes like angiotensin I-converting enzyme. This involves the use of quenched fluorescence peptides, where fluorescence appears upon hydrolysis by the enzyme (Araujo et al., 2000).

Continuous Fluorescent Assay for Enzyme Activity : Abz-Gly-OH HCl is used in the development of continuous assays for measuring enzyme activities, particularly in determining the activity of enzymes in biological fluids and tissue extracts (Alves et al., 2005).

Investigation of Fluorescent Properties : The compound's fluorescent properties have been investigated, particularly when bound to different amino acids, which is important in understanding its utility as a fluorescent marker (Ito et al., 1998).

Wirkmechanismus

Target of Action

Abz-Gly-OH HCl is a bioactive compound that has been shown to inhibit proteolytic activity and tyrosinase activity in vitro . The primary targets of this compound are therefore proteases and the enzyme tyrosinase. Proteases play a crucial role in many biological processes, including digestion of ingested proteins, protein synthesis, and cell signaling. Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for the color of skin, hair, and eyes.

Mode of Action

The inhibition of proteolytic and tyrosinase activities by Abz-Gly-OH HCl may be due to its ability to form complexes with these enzymes, thereby reducing their catalytic efficiency . This interaction between the compound and its targets leads to a decrease in the breakdown of proteins by proteases and a reduction in melanin production by tyrosinase.

Result of Action

The molecular and cellular effects of Abz-Gly-OH HCl’s action include a decrease in protein degradation due to the inhibition of proteolytic activity and a reduction in melanin production due to the inhibition of tyrosinase activity . These effects can lead to changes at the tissue and organism levels, such as alterations in skin pigmentation.

Eigenschaften

IUPAC Name |

2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVSZXHFZFRVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abz-Gly-OH HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.